molecular formula C12H12ClN3O3S B2405231 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-29-3

4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2405231
CAS No.: 1021219-29-3
M. Wt: 313.76
InChI Key: PBWRAFHMWKGGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H12ClN3O3S and its molecular weight is 313.76. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c13-10-3-5-11(6-4-10)20(18,19)15-8-9-16-12(17)2-1-7-14-16/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWRAFHMWKGGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a pyridazinone moiety, which is known for its diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN3O2S
  • Molecular Weight : 303.79 g/mol

The structural formula can be represented as follows:

C13H14ClN3O2S\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It could bind to receptors that modulate neurotransmitter release or cellular signaling pathways, influencing physiological responses.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, including resistant strains like MRSA.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of folic acid synthesis, which is crucial for bacterial growth.

Compound Target Bacteria Inhibition Zone (mm)
This compoundMRSA15
Similar Sulfonamide DerivativeE. coli18

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary in vitro assays indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Caspase Activation
HeLa (Cervical Cancer)10.0Cell Cycle Arrest

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives including our compound against resistant bacterial strains. The results indicated a promising inhibitory effect on MRSA, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
  • Anticancer Research :
    In a recent investigation published in Cancer Letters, researchers assessed the cytotoxic effects of several sulfonamide derivatives on human cancer cell lines. The findings revealed that this compound exhibited significant anticancer activity, particularly through the induction of apoptosis .
  • In Silico Studies :
    Computational studies using molecular docking techniques have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance. These studies provide insights into its potential as a lead compound for drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.